molecular formula C14H21ClN2O B12747415 Pyrrocaine hydrochloride CAS No. 2210-64-2

Pyrrocaine hydrochloride

Cat. No.: B12747415
CAS No.: 2210-64-2
M. Wt: 268.78 g/mol
InChI Key: FOZDSRIRBNRBDI-UHFFFAOYSA-N
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Description

Pyrrocaine hydrochloride is a synthetic local anesthetic belonging to the amino ester group. It is primarily used in medical procedures to induce local anesthesia, particularly in dental practices. This compound functions by blocking nerve impulses, thereby numbing the targeted area.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrocaine hydrochloride can be synthesized through a series of chemical reactions. One common method involves the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. The reaction is typically catalyzed by an acid such as hydrochloric acid, which also helps in forming the hydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, this compound is produced through liquid-phase hydrogenation using Pd-based catalysts. This method involves the hydrogenation of nitro groups to amines, followed by esterification. The process is optimized to achieve high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Pyrrocaine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form para-aminobenzoic acid.

    Reduction: The nitro groups in its precursors can be reduced to amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles like hydroxide ions can be used under basic conditions.

Major Products

    Oxidation: Para-aminobenzoic acid.

    Reduction: Amines.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pyrrocaine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study ester hydrolysis and other reactions.

    Biology: Employed in studies involving nerve impulse transmission and local anesthesia.

    Medicine: Extensively used in dental procedures and minor surgeries to provide local anesthesia.

    Industry: Utilized in the formulation of various pharmaceutical products

Mechanism of Action

Pyrrocaine hydrochloride exerts its effects by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the generation of action potentials, thereby blocking nerve impulse transmission and producing a numbing effect .

Comparison with Similar Compounds

Similar Compounds

    Procaine: Another local anesthetic with a similar structure and function.

    Lidocaine: A more potent local anesthetic with a longer duration of action.

    Tetracaine: Known for its higher potency and longer duration compared to Pyrrocaine hydrochloride.

Uniqueness

This compound is unique in its specific ester linkage, which influences its pharmacokinetics and duration of action. Unlike lidocaine, which is an amide, this compound is an ester, making it more susceptible to hydrolysis by plasma esterases .

Properties

CAS No.

2210-64-2

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride

InChI

InChI=1S/C14H20N2O.ClH/c1-11-6-5-7-12(2)14(11)15-13(17)10-16-8-3-4-9-16;/h5-7H,3-4,8-10H2,1-2H3,(H,15,17);1H

InChI Key

FOZDSRIRBNRBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2.Cl

Related CAS

2210-77-7 (Parent)

Origin of Product

United States

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